molecular formula C12H12N2O2 B176251 benzyl 5-methyl-1H-pyrazole-3-carboxylate CAS No. 17607-70-4

benzyl 5-methyl-1H-pyrazole-3-carboxylate

Cat. No.: B176251
CAS No.: 17607-70-4
M. Wt: 216.24 g/mol
InChI Key: WUYPJUKJSXBYIZ-UHFFFAOYSA-N
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Description

Benzyl 5-methyl-1H-pyrazole-3-carboxylate is an organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by a benzyl group attached to the nitrogen at position 1, a methyl group at position 5, and a carboxylate group at position 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl 5-methyl-1H-pyrazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of benzyl hydrazine with 3-methyl-2-butanone to form the pyrazole ring, followed by esterification with a suitable carboxylic acid derivative. The reaction conditions often involve the use of a base such as sodium ethoxide in ethanol, and the reaction is typically carried out under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

Benzyl 5-methyl-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Electrophilic substitution reactions may involve reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole-3-carboxylic acids, while reduction can produce pyrazoline derivatives .

Scientific Research Applications

Benzyl 5-methyl-1H-pyrazole-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of benzyl 5-methyl-1H-pyrazole-3-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the benzyl and methyl groups can influence its binding affinity and selectivity. The carboxylate group can participate in hydrogen bonding and electrostatic interactions, further contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 5-methyl-1H-pyrazole-3-carboxylate is unique due to the combination of the benzyl and methyl groups, which can enhance its stability, solubility, and biological activity. The presence of these groups can also influence its reactivity in chemical transformations, making it a versatile compound for various applications.

Properties

IUPAC Name

benzyl 5-methyl-1H-pyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-9-7-11(14-13-9)12(15)16-8-10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUYPJUKJSXBYIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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